molecular formula C18H19NO4 B267191 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide

Cat. No. B267191
M. Wt: 313.3 g/mol
InChI Key: RRLOMGZDTPBBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound was first synthesized in Japan in 2013 and has since been used in various scientific studies.

Mechanism of Action

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide acts as a potent agonist of the CB1 receptor, which is primarily found in the brain and central nervous system. Activation of the CB1 receptor by 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has also been shown to have some affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects
4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces a range of subjective effects, such as euphoria, relaxation, and altered perception. These effects are similar to those produced by other synthetic cannabinoids and THC, the primary psychoactive component of cannabis.

Advantages and Limitations for Lab Experiments

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a highly potent and selective agonist of the CB1 receptor, making it a useful tool for studying the effects of CB1 activation. It is also relatively stable and has a long half-life, allowing for extended experiments. However, there are also some limitations to its use. 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. There are also safety concerns associated with the use of synthetic cannabinoids, as they can produce adverse effects and have the potential for abuse.

Future Directions

There are several future directions for research on 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 receptor. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior. Finally, there is a need for more research on the safety and potential for abuse of synthetic cannabinoids, as these compounds have become increasingly popular as recreational drugs.
Conclusion
In conclusion, 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide is a synthetic cannabinoid that has potential applications in scientific research. It has been shown to have high affinity and potency for the CB1 receptor, making it a useful tool for studying the effects of CB1 activation. 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide produces a range of biochemical and physiological effects, and there are both advantages and limitations to its use in lab experiments. Future research on 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide and other synthetic cannabinoids will further our understanding of the endocannabinoid system and its potential applications in medicine and drug development.

Synthesis Methods

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide is synthesized by reacting 4-(allyloxy)-2-iodobenzonitrile with 2,5-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with benzoyl chloride to obtain 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide. This synthesis method has been optimized to produce high yields of 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide with high purity.

Scientific Research Applications

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has been used in various scientific studies, primarily in the field of cannabinoid research. It has been shown to have high affinity and potency for the cannabinoid receptor CB1, making it a useful tool for studying the effects of CB1 activation. 4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has also been used in studies investigating the effects of synthetic cannabinoids on brain function, behavior, and addiction.

properties

Product Name

4-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C18H19NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-12-15(21-2)9-10-17(16)22-3/h4-10,12H,1,11H2,2-3H3,(H,19,20)

InChI Key

RRLOMGZDTPBBCU-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC=C

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

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